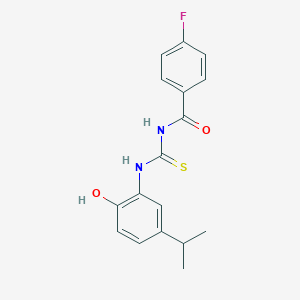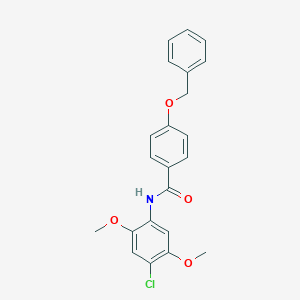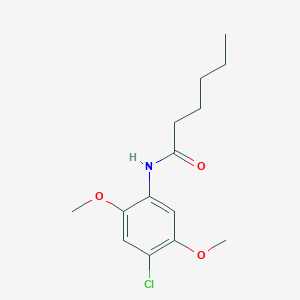![molecular formula C22H18BrN5O2S B317067 N-[(4-bromophenoxy)acetyl]-N'-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea](/img/structure/B317067.png)
N-[(4-bromophenoxy)acetyl]-N'-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-bromophenoxy)acetyl]-N'-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenoxy group, a benzotriazolyl group, and a carbamothioyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenoxy)acetyl]-N'-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multiple steps. One common method includes the reaction of 4-bromophenol with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is subsequently reacted with 2-(4-methylphenyl)-2H-benzotriazole-5-thiol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-bromophenoxy)acetyl]-N'-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
N-[(4-bromophenoxy)acetyl]-N'-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(4-bromophenoxy)acetyl]-N'-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-bromophenoxy)-2-methylpropionamide
- 2-(4-bromophenoxy)-2-methylpropanoic acid
- 2-(4-bromophenoxy)ethylamine
Uniqueness
N-[(4-bromophenoxy)acetyl]-N'-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C22H18BrN5O2S |
|---|---|
Peso molecular |
496.4 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-N-[[2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]acetamide |
InChI |
InChI=1S/C22H18BrN5O2S/c1-14-2-7-17(8-3-14)28-26-19-11-6-16(12-20(19)27-28)24-22(31)25-21(29)13-30-18-9-4-15(23)5-10-18/h2-12H,13H2,1H3,(H2,24,25,29,31) |
Clave InChI |
NQEMCEVUAXZXGK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)COC4=CC=C(C=C4)Br |
SMILES canónico |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)COC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-3-nitro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B316988.png)
![4-tert-butyl-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B316990.png)

![N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B316992.png)
![3-(benzyloxy)-N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B316993.png)
![N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B316994.png)
![2-(4-bromophenoxy)-N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]acetamide](/img/structure/B316997.png)
![N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B316998.png)


![N-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B317002.png)
![2-chloro-N-{3-[({[(2-chlorophenoxy)acetyl]amino}carbothioyl)amino]phenyl}benzamide](/img/structure/B317004.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B317006.png)
